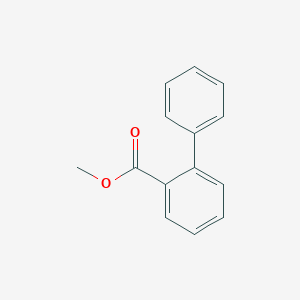

Methyl biphenyl-2-carboxylate

Overview

Description

Methyl biphenyl-2-carboxylate is a chemical compound with the CAS Number: 16605-99-5 and a molecular weight of 212.25 . Its IUPAC name is methyl [1,1’-biphenyl]-2-carboxylate .

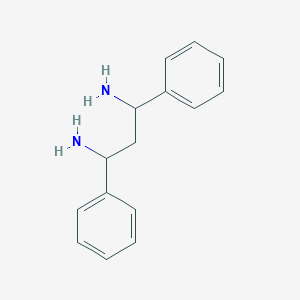

Molecular Structure Analysis

The molecular structure of Methyl biphenyl-2-carboxylate consists of two benzene rings linked at the [1,1’] position . The molecule contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ester .. The physical form of the compound is not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Biphenyl Derivatives

Methyl biphenyl-2-carboxylate: is a pivotal intermediate in the synthesis of various biphenyl derivatives. These derivatives are crucial in the development of drugs, agricultural products, and organic light-emitting diodes (OLEDs). The compound’s ability to undergo reactions like Wurtz–Fittig, Ullmann, and Suzuki–Miyaura makes it a versatile building block in organic chemistry .

Axial Chirality Exploration

The compound is used to explore axial chirality, a property significant in the synthesis of atropisomeric pharmaceuticals. Researchers study the preconditions required for axial chirality in biaryl compounds, which is essential for the activity of many drugs .

Biological and Medicinal Applications

Methyl biphenyl-2-carboxylate: derivatives exhibit a wide range of biological activities. They serve as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, and antitumor agents. This makes them valuable in the discovery and development of new medications .

Liquid Crystal Production

This compound is also used in the production of basic liquid crystals. Due to its structural properties, it provides the necessary biphenyl structure that is a key component in many liquid crystal designs .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Derivatives of Methyl biphenyl-2-carboxylate have been found to possess anti-inflammatory properties. They are used in the synthesis of NSAIDs, which are important for treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis Methodology

In the field of organic synthesis, Methyl biphenyl-2-carboxylate is used to develop new methodologies. For instance, it is involved in reactions that form esters, which are a fundamental functional group in organic compounds, including drugs and natural products .

Future Directions

Biphenyl compounds, including Methyl biphenyl-2-carboxylate, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of Methyl biphenyl-2-carboxylate likely involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

methyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFVJVEADYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl biphenyl-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

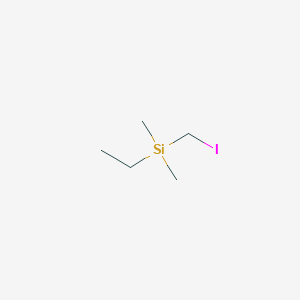

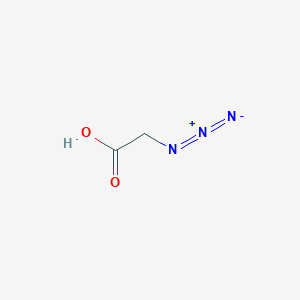

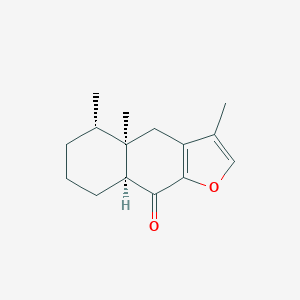

Feasible Synthetic Routes

Q & A

Q1: What is the antifungal potential of Methyl biphenyl-2-carboxylate against Candida albicans?

A1: Research suggests that Methyl biphenyl-2-carboxylate exhibits moderate antifungal activity against Candida albicans strains. In a study evaluating various cinnamic and benzoic acid esters, Methyl biphenyl-2-carboxylate demonstrated Minimum Inhibitory Concentration (MIC) values of 128 μg/mL against C. albicans strains LM-106 and LM-23, and 256 μg/mL against strain ATCC-76645 [].

Q2: How does the structure of Methyl biphenyl-2-carboxylate relate to its antifungal activity?

A2: While the specific mechanism of action of Methyl biphenyl-2-carboxylate against C. albicans remains unclear, the study suggests that certain structural features contribute to its antifungal activity []. The presence of the biphenyl group and the ester linkage seem to play a role in its effectiveness against the tested C. albicans strains. Further research exploring structure-activity relationships is needed to understand the specific structural elements crucial for its antifungal action.

Q3: Are there any known synthetic routes for Methyl biphenyl-2-carboxylate?

A3: Yes, Methyl biphenyl-2-carboxylate can be synthesized via the N-alkylation of 2-aryl-benzimidazoles with methyl 4’-(bromomethyl)biphenyl-2-carboxylate, followed by hydrolysis with KOH in a methanol and water solution [, ]. This synthetic route highlights the possibility of modifying the 2-aryl substituent on the benzimidazole ring, potentially influencing the compound's activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)